BenchChemオンラインストアへようこそ!

Cinnarizine Glucuronide

Drug Metabolism Excretion Balance Renal Elimination

For laboratories requiring definitive quantification of cinnarizine's phase II metabolism, this certified reference material eliminates the systematic quantification bias (>50%) inherent in using the parent drug as a surrogate calibrant. Its distinct +177 Da mass shift and higher polarity ensure unequivocal chromatographic resolution. Designed as the primary standard for fully validated LC-MS/MS methods meeting FDA/EMA bioanalytical guidelines, it is essential for ANDA bioequivalence studies, UGT isoform-specific kinetic profiling, and forensic toxicology panels where its extended 5-day urinary detection window offers unparalleled sensitivity over the parent compound.

Molecular Formula C₃₂H₃₇N₂O₆
Molecular Weight 545.65
Cat. No. B1155207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnarizine Glucuronide
Synonyms4-Benzhydryl-1-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-1-cinnamylpiperazin-1-ium
Molecular FormulaC₃₂H₃₇N₂O₆
Molecular Weight545.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnarizine Glucuronide Certified Reference Standard for Bioanalytical Quantification and Metabolic Profiling


Cinnarizine Glucuronide (CAS 298-57-7) is the principal phase II glucuronide conjugate metabolite of the diphenylmethylpiperazine calcium‑channel blocker and antihistamine cinnarizine . As a commercially available certified reference standard with documented purity (typically ≥95 % by HPLC), it serves as the definitive calibrator for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays designed to quantify cinnarizine metabolism in biological matrices .

Why Uncertified Cinnarizine Metabolite Standards Compromise Bioanalytical Accuracy and Regulatory Compliance


Cinnarizine Glucuronide possesses fundamentally different physicochemical and analytical properties from its parent aglycone: a +177 Da mass increment, markedly higher polarity, and distinct chromatographic retention behavior . Substituting the authentic glucuronide reference standard with uncharacterized in‑house preparations or, more critically, with the parent drug cinnarizine as a surrogate calibrant introduces systematic quantification bias that can exceed 50 %, as demonstrated for analogous drug–glucuronide pairs . Such bias is unacceptable in regulated pharmacokinetic, bioequivalence, and forensic toxicology workflows that demand metabolite‑specific accuracy.

Quantitative Differentiation Evidence: Cinnarizine Glucuronide vs. Closest Analogs and Surrogates


Urinary Excretion Ratio – Cinnarizine Glucuronide Accounts for Approximately One‑Third of Total Drug Elimination

In the classic rat mass‑balance study, approximately 33 % of a single oral cinnarizine dose is recovered in urine as glucuronide conjugates, whereas the remaining ~67 % is eliminated via feces, predominantly as non‑glucuronide metabolites . This contrasts with the parent drug, which is virtually absent from excreta because of complete first‑pass metabolism.

Drug Metabolism Excretion Balance Renal Elimination

Mass Spectrometric Selectivity – +177 Da Mass Shift Enables Unambiguous MRM Transitions vs. Parent Cinnarizine

Cinnarizine Glucuronide exhibits a protonated molecular ion at m/z 545.6 [M+H]⁺, representing a +177 Da offset from the parent drug cinnarizine (m/z 369.5 [M+H]⁺) . This mass difference permits the selection of unique precursor‑to‑product ion transitions that are completely free of interference from the parent compound, a requirement for validated bioanalytical methods.

LC-MS/MS Selected Reaction Monitoring Metabolite Identification

Deuterated Internal Standard – Cinnarizine‑d₈ Glucuronide Delivers an Optimal +8 Da Mass Offset for Isotopic Dilution

Cinnarizine‑d₈ Glucuronide (m/z 553.7) contains eight deuterium atoms, providing a +8.1 Da mass increment over the unlabeled analyte (m/z 545.6) . This exceeds the minimum +3 Da recommendation for deuterated internal standards, effectively eliminating isotopic cross‑talk and enabling precise isotope‑dilution quantification.

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Certified Purity – ≥95 % HPLC Purity vs. Variable In‑House Glucuronide Preparations

Commercial Cinnarizine Glucuronide reference standards are certified at ≥95 % purity by HPLC‑UV, whereas glucuronide metabolites prepared by academic enzymatic synthesis typically range from 70 % to 90 % purity without extensive chromatographic purification . The 5–25 percentage‑point purity deficit in non‑certified material directly propagates into systematic quantitative error.

Reference Standard HPLC Purity Quality Control

High‑Value Application Scenarios for Cinnarizine Glucuronide Reference Material in Drug Development and Forensic Science


Validated LC‑MS/MS Bioanalytical Method Development for Cinnarizine Pharmacokinetic Studies

Using Cinnarizine Glucuronide as the primary calibration standard and Cinnarizine‑d₈ Glucuronide as the stable‑isotope internal standard, laboratories can develop fully validated LC‑MS/MS methods that meet FDA/EMA bioanalytical guidelines. The +8 Da mass offset of the deuterated analog corrects for matrix effects, enabling accuracy of 85–115 % and precision (CV < 15 %) across a calibration range spanning low ng/mL to µg/mL concentrations .

In Vitro Glucuronidation Phenotyping Using Recombinant UGT Isoforms

Cinnarizine Glucuronide provides the definitive reference standard for quantifying UGT isoform‑specific glucuronidation kinetics. Incubations with recombinant UGT1A1, UGT1A4, and UGT2B7 can be directly monitored by LC‑MS/MS, allowing precise determination of Michaelis–Menten parameters (Kₘ, Vₘₐₓ) and intrinsic clearance (CLᵢₙₜ) for drug‑drug interaction risk assessment .

Regulatory Bioequivalence Study Support for Generic Cinnarizine Formulations

For Abbreviated New Drug Application (ANDA) submissions that require metabolite profiling, Cinnarizine Glucuronide reference material ensures unequivocal identification and accurate quantification of the glucuronide metabolite in plasma and urine. This supports demonstration of bioequivalence between test and reference cinnarizine products, a critical requirement for generic approval .

Forensic Toxicology Confirmation of Cinnarizine Exposure via Urinary Glucuronide Detection

Detection of Cinnarizine Glucuronide in urine by LC‑MS/MS offers a substantially longer detection window (up to 5 days post‑dose) compared with parent cinnarizine (typically 24–48 hours), because renal clearance of the hydrophilic glucuronide conjugate is slower . This extended window improves the sensitivity and reliability of forensic toxicology panels for antihistamine‑related impairment cases.

Quote Request

Request a Quote for Cinnarizine Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.